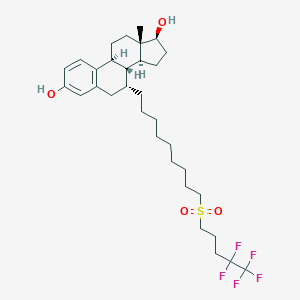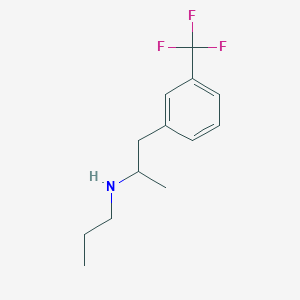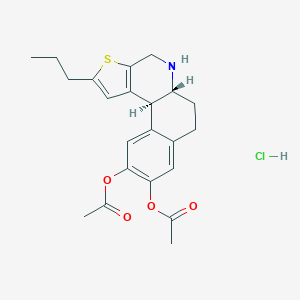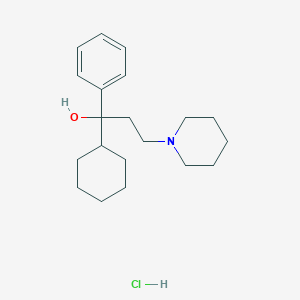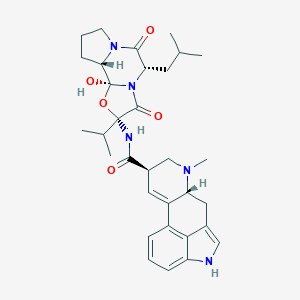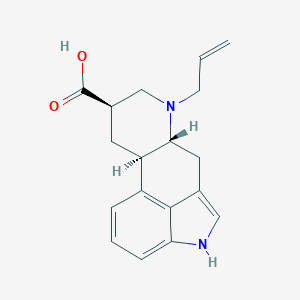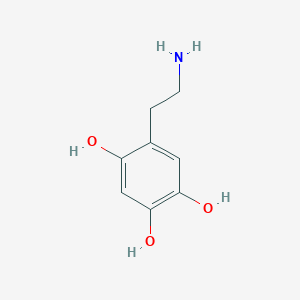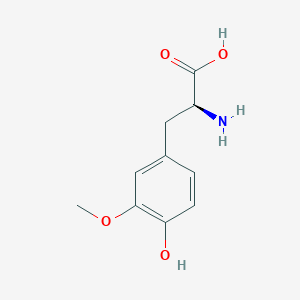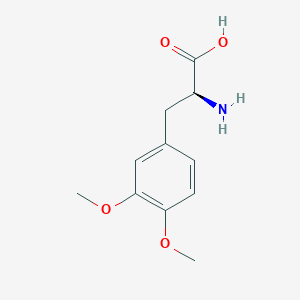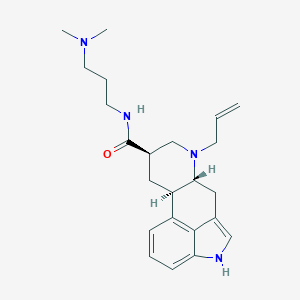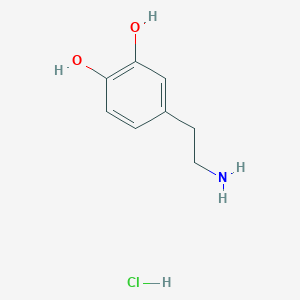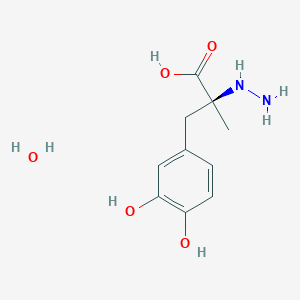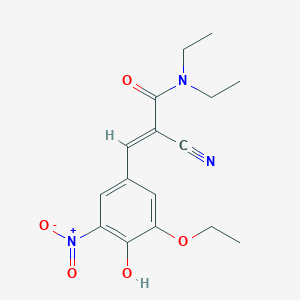![molecular formula C15H11ClN2O B193635 4-[(7-Chloroquinolin-4-yl)amino]phenol CAS No. 81099-86-7](/img/structure/B193635.png)
4-[(7-Chloroquinolin-4-yl)amino]phenol
Übersicht
Beschreibung
“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .
Molecular Structure Analysis
The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Antimalarial and Anticancer Agent
- Summary of Application : This compound has been synthesized and evaluated for its potential as an antimalarial and anticancer agent . The derivatives of this compound, specifically [(7-Chloroquinolin-4-yl)amino]chalcones, were derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for antimalarial and anticancer activity .
- Results or Outcomes : The most active compounds displayed inhibitory values against heme cristallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50 % as an antimalarial mechanism and cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL for compounds 13, 17 and 19 respectively against humane prostate LNCaP tumor cells .
2. Antibacterial Agent
- Summary of Application : Chalcones, which include “4-[(7-Chloroquinolin-4-yl)amino]phenol”, have been studied for their antibacterial potential, particularly against Staphylococcus aureus .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the investigation of the antibacterial potential of chalcones and their derivatives .
- Results or Outcomes : The study concluded that chalcones and their derivatives have great potential in medicinal chemistry as antibacterial agents, and they can be easily obtained through substitutions in the A and B rings of chalcones to obtain the desired bioactivity .
3. SARS-CoV-2 Mpro Inhibitor
- Summary of Application : This compound has been synthesized and evaluated for its potential as a SARS-CoV-2 Mpro inhibitor . The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycapro-lactone-based nanoparticulate system .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for SARS-CoV-2 Mpro inhibitory activity .
- Results or Outcomes : The synthesized analog is much less toxic than chloroquine and that the nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used .
4. Heme Crystallization Inhibitor
- Summary of Application : This compound has been synthesized and evaluated for its potential to inhibit heme crystallization .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for heme crystallization inhibitory activity .
- Results or Outcomes : The most active compounds displayed inhibitory values against heme cristallization .
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .
Eigenschaften
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVTICKABAMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279366 | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-Chloroquinolin-4-yl)amino)phenol | |
CAS RN |
81099-86-7 | |
| Record name | 81099-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


